molecular formula C23H26N4O4S2 B2616237 N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 895440-43-4

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2616237
CAS No.: 895440-43-4
M. Wt: 486.61
InChI Key: ZDJBNOJHQRUNOB-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Formation of the Thiazole Ring: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The triazole and thiazole rings are then coupled with the 3,4-dimethoxyphenyl group through nucleophilic substitution reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole and thiazole rings, potentially leading to ring-opening reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the triazole and thiazole rings.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

Medically, N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Additionally, the triazole and thiazole rings can interact with nucleic acids and proteins, potentially disrupting cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiadiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
  • N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Uniqueness

The uniqueness of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-14-10-15(2)21(16(3)11-14)33(28,29)24-9-8-18-13-32-23-25-22(26-27(18)23)17-6-7-19(30-4)20(12-17)31-5/h6-7,10-13,24H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJBNOJHQRUNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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